N-(3,4-difluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of fluorine atoms on the phenyl rings and a piperidine ring attached to the acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms onto the phenyl rings.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-2-(1-piperidinyl)acetamide
- N-(4-fluorophenyl)-2-(1-piperidinyl)acetamide
- N-(3,4-difluorophenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide
Uniqueness
N-(3,4-difluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The sulfonyl group attached to the piperidine ring also adds to its distinctiveness, potentially enhancing its stability and solubility.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-13-4-7-16(8-5-13)28(26,27)24-10-2-1-3-15(24)12-19(25)23-14-6-9-17(21)18(22)11-14/h4-9,11,15H,1-3,10,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCCVVBAYVHNBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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